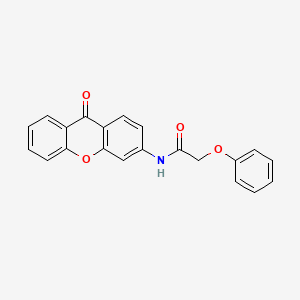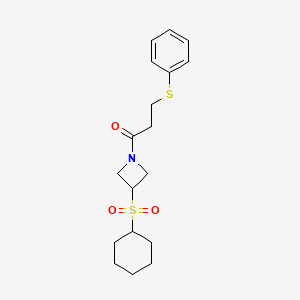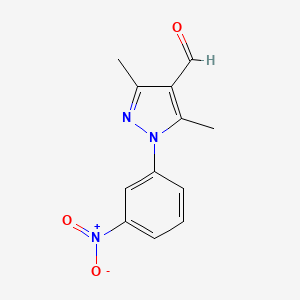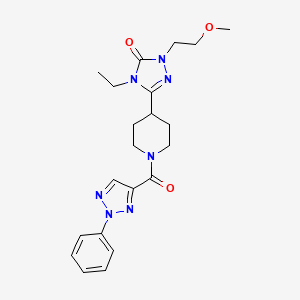
3,5-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-dichloro-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide” is an organic compound containing a benzamide group and an oxadiazole group. Benzamides are a class of compounds containing a benzene ring attached to an amide group. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group and an oxadiazole group. The benzamide group consists of a benzene ring attached to an amide group, and the oxadiazole group is a five-membered ring containing an oxygen atom and two nitrogen atoms .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
One study focuses on the synthesis and anticancer evaluation of oxadiazole derivatives, demonstrating that these compounds can have significant bioactivity. For instance, Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives evaluated for anticancer activity, with some compounds showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Antimycobacterial Screening
Nayak et al. (2016) explored the synthesis and antimycobacterial screening of new amide derivatives, including those with an oxadiazolyl moiety. Their findings revealed potent antitubercular activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in addressing infectious diseases (Nayak et al., 2016).
RET Kinase Inhibition for Cancer Therapy
Research by Han et al. (2016) on 4-chloro-benzamides derivatives containing substituted five-membered heteroaryl rings, such as oxadiazoles, demonstrated moderate to high potency in inhibiting RET kinase activity. These findings suggest applications in cancer therapy, especially for compounds that can inhibit cell proliferation driven by genetic mutations (Han et al., 2016).
Corrosion Inhibition
A study by Kalia et al. (2020) on oxadiazole derivatives as corrosion inhibitors for mild steel in acidic environments highlights the utility of these compounds in materials science. Their research demonstrates how such derivatives can offer significant protection against corrosion, pointing to applications in industrial maintenance and preservation (Kalia et al., 2020).
Photocatalytic Degradation
Torimoto et al. (1996) investigated the photodecomposition of propyzamide using TiO2-loaded adsorbent supports. Their findings underscore the potential of oxadiazole-related compounds in enhancing the rate of mineralization and reducing toxic intermediates in water treatment processes (Torimoto et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3,5-dichloro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6-15-10(18-16-6)5-14-11(17)7-2-8(12)4-9(13)3-7/h2-4H,5H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHIHXMASQHHMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole](/img/structure/B2836471.png)
![N-(4-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2836475.png)
![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2836476.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2836479.png)



![3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2836486.png)


![N'-(2,3-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2836490.png)
